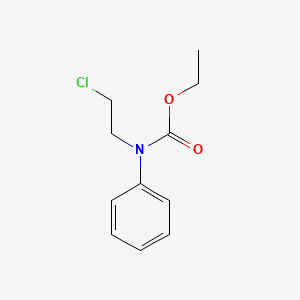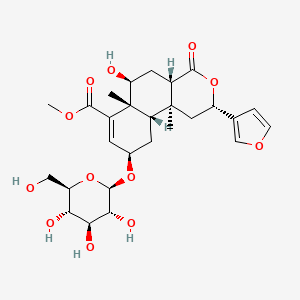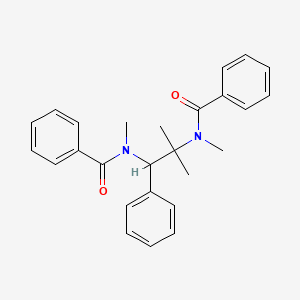
2H-1-Benzothiopyran-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzothiopyran-1-ium: is a heterocyclic compound that contains sulfur as a heteroatom. This compound is known for its unique chemical structure, which includes a benzene ring fused with a thiopyran ring. The presence of sulfur in the ring system imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzothiopyran-1-ium typically involves the reaction of benzenethiols with diketene in the presence of condensing agents such as anhydrous aluminum chloride or polyphosphoric acid. The reaction conditions are carefully controlled to ensure the formation of the desired thiopyran ring structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2H-1-Benzothiopyran-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and thiopyran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiopyran derivatives .
Scientific Research Applications
2H-1-Benzothiopyran-1-ium has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2H-1-Benzothiopyran-1-ium involves its interaction with specific molecular targets and pathways. For example, as a calcium channel blocker, the compound binds to L-type calcium channels in the heart and smooth muscle, preventing the entry of calcium ions into the cells. This leads to a decrease in intracellular calcium levels, resulting in reduced muscle contraction and decreased cardiac contractility .
Comparison with Similar Compounds
2H-1-Benzothiopyran-2-one (Thiocoumarin): This compound is structurally similar but contains a carbonyl group at the 2-position, which imparts different chemical and biological properties.
2H-1-Benzopyran (Chromene): This compound lacks the sulfur atom and has different reactivity and applications.
Benzothiazepine: Another sulfur-containing heterocycle, known for its use as a calcium channel blocker (e.g., Diltiazem).
Uniqueness: 2H-1-Benzothiopyran-1-ium is unique due to the presence of sulfur in its ring system, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents .
Properties
CAS No. |
254-38-6 |
|---|---|
Molecular Formula |
C9H9S+ |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2H-thiochromen-1-ium |
InChI |
InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2/p+1 |
InChI Key |
ONJRTQUWKRDCTA-UHFFFAOYSA-O |
Canonical SMILES |
C1C=CC2=CC=CC=C2[SH+]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)


![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)





![Benzo[f]quinazoline](/img/structure/B14752245.png)


